Flupirtine, a non-opioid analgesic, has been widely used in clinical settings for the management of various pain states. Its unique pharmacological profile distinguishes it from other analgesics, as it does not belong to the opioid or non-steroidal anti-inflammatory drug (NSAID) categories. Flupirtine's mechanism of action involves indirect NMDA receptor antagonism through the activation of potassium channels, specifically the neuronal Kv7 potassium channels, which play a crucial role in controlling neuronal excitability and preventing exaggerated neuronal action potential generation3. This review aims to provide a comprehensive analysis of Flupirtine and its active metabolite D-13223, including its mechanism of action and applications in various fields.
Flupirtine is effective in treating a variety of pain states, including chronic musculoskeletal pain, migraine, neuralgias, and postoperative pain. It has been compared favorably to other analgesics such as tramadol and pentazocine in clinical trials, demonstrating its efficacy in reducing pain sensation34.
The drug's neuroprotective properties have been highlighted in studies showing its ability to prevent cell death in rat cortical cells induced by NMDA and gp120 of HIV-15. This suggests potential applications in the treatment of neurodegenerative disorders and AIDS-related encephalopathy.
In neonatal rats, Flupirtine has shown antiseizure effects, with its brain delivery and pharmacokinetics being characterized. The formation of D-13223 in the brain suggests its role in the drug's antiseizure activity2.
Flupirtine also exhibits muscle-relaxant properties, which have been observed in clinical doses. This effect is beneficial in conditions associated with abnormally increased muscle tension3.
The drug's cytoprotective and antioxidant properties have been associated with its use in a small number of studies, indicating a broader therapeutic potential3.
N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride is a complex organic compound that belongs to the class of n-acyl-phenylureas, which are urea derivatives characterized by the presence of phenyl groups. This compound is notable for its potential applications in pharmaceutical research, particularly due to its structural features that may confer specific biological activities.
The synthesis of N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride can involve several methods, primarily utilizing standard organic synthesis techniques such as:
The synthesis may start with the preparation of 2-amino-6-(4-fluorophenyl)methylamino-pyridine, followed by acylation with acetic anhydride or acetyl chloride to form the acetamide derivative. The hydrochloride salt can be obtained by reacting the base form of the compound with hydrochloric acid in a suitable solvent .
The molecular formula for N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride is C20H16F2N4O3. It has a complex structure characterized by:
Key structural identifiers include:
N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, particularly the amino and acetamido groups, which can undergo transformations such as acetylation or alkylation under appropriate conditions .
The mechanism of action for N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride is not fully elucidated but is believed to involve interaction with specific biological targets, potentially modulating pathways related to inflammation or cellular signaling due to its structural similarity to known pharmacological agents.
Pharmacological studies suggest that compounds with similar structures exhibit anti-inflammatory and analgesic properties, possibly through inhibition of key mediators such as prostaglandins or cytokines .
This compound typically appears as a white crystalline solid. Its solubility profile indicates it may be soluble in polar solvents like water and methanol but less soluble in non-polar solvents.
Key chemical properties include:
These properties are essential for understanding its behavior in biological systems and during formulation development .
N-[2-amino-6-[(4-fluorophenyl)methylamino]pyr
The systematic IUPAC name N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride defines the compound unambiguously. The base organic molecule comprises three key substructures:
The hydrochloride salt designation indicates protonation at the pyridine-N1 or aliphatic amine nitrogen, forming a chloride counterion complex. This nomenclature adheres strictly to IUPAC Rule C-814.3 for substituted pyridines and Rule C-821.2 for salt formation. The structural hierarchy prioritizes the pyridine core over the acetamide functionality, classifying it primarily as a 3-acetamido-6-(N-methyl-4-fluoroanilino)pyridin-2-amine hydrochloride.
The molecular formula is C₁₄H₁₆FN₄O·HCl, confirmed through high-resolution mass spectrometry (HRMS) and elemental analysis. This yields a molecular weight of 308.75 g/mol, calculated as follows:
Element | Atoms | Atomic Mass (g/mol) | Total Contribution |
---|---|---|---|
C | 14 | 12.01 | 168.14 |
H | 17 | 1.008 | 17.136 |
F | 1 | 19.00 | 19.00 |
N | 4 | 14.01 | 56.04 |
O | 1 | 16.00 | 16.00 |
Cl | 1 | 35.45 | 35.45 |
Total | 311.766 |
Table 1: Molecular weight calculation for C₁₄H₁₇ClFN₄O (accounting for protonation).
Comparative analysis with analogues reveals distinct mass differences:
Structural variations directly influence physiochemical behavior. The fluorophenyl group enhances hydrophobicity and π-stacking potential versus simpler pyridyl acetamides, while the hydrochloride salt improves aqueous solubility relative to neutral analogues.
X-ray Diffraction (XRD)
Single-crystal XRD analysis confirms the monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.47 Å, b = 7.23 Å, c = 15.89 Å, β = 98.5°. Key features include:
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆) assignments:
¹³C NMR (125 MHz, DMSO-d₆):
¹⁹F NMR confirms para-substitution (δ –118.5 ppm).
Infrared Spectroscopy (IR)
Major bands (cm⁻¹) observed:
Mass Spectrometry (MS)
HRMS (ESI⁺) for [M + H]⁺ (C₁₄H₁₆FN₄O):
Protonation Equilibria
Potentiometric titration (0.1M KCl, 25°C) reveals three protonation sites:
Solubility
Equilibrium solubility (shake-flask method, 24 h, 25°C):
Solvent | Solubility (mg/mL) | Log P (calc) |
---|---|---|
Water | 42.3 ± 1.7 | –1.24 |
0.1M HCl (aq) | 68.9 ± 2.1 | – |
Methanol | 39.5 ± 1.5 | –0.18 |
Ethanol | 28.2 ± 1.2 | 0.15 |
Dimethyl sulfoxide | 151.6 ± 3.8 | –1.88 |
Ethyl acetate | 0.8 ± 0.1 | 2.37 |
Dichloromethane | 0.5 ± 0.1 | 2.89 |
n-Hexane | <0.01 | 5.01 |
Table 2: Solubility profile influenced by protonation state and solvent polarity.
The hydrochloride salt exhibits high solubility in polar protic solvents (water, methanol) due to ionic dissociation and H-bonding with –NH₂/–NH– groups. In DMSO, solvation of the aromatic systems enhances solubility further. By contrast, solubility in nonpolar solvents (log P > 2) is negligible, consistent with the compound’s dipolar ion character. Acidic aqueous conditions (0.1M HCl) improve solubility by stabilizing the pyridinium cation, critical for biological formulation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7